[2,5-Dimethyl-1-(4-phenoxyphenyl)pyrrol-3-yl]methanamine
Overview
Description
[2,5-Dimethyl-1-(4-phenoxyphenyl)pyrrol-3-yl]methanamine, also known as 2,5-DMPP, is an organic compound with a pyrrolidine ring structure. It is a synthetic compound that has been studied in recent years due to its potential applications in scientific research. This compound has been used in drug synthesis, as a reagent in organic synthesis, and as a ligand for transition metal complexes. It has also been studied for its potential use in biochemistry and physiology.
Scientific Research Applications
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Pharmaceutical Chemistry
- Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
- The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
- The structure–activity relationship studies have been discussed along with their therapeutic applications which have been reported during last decade .
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Antibacterial and Antitubercular Activity
- A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides were prepared and underwent thorough characterization and evaluation for antibacterial activity .
- Some of the synthesized compounds showed strong antibacterial and antitubercular properties .
- In order to determine the potential mode of action of the synthesized compounds, a molecular docking investigation was conducted. The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .
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Organic Synthesis
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Chemical Industry
- [2,5-Dimethyl-1-(4-phenoxyphenyl)pyrrol-3-yl]methanamine is a synthetic compound that belongs to the class of amines. It is commonly known as DPPEA and has been studied for its potential use in various fields of research and industry.
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Medicinal Chemistry
- Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics . It is widely known as a biologically active scaffold which possesses a diverse nature of activities . The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
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Chemical Industry
properties
IUPAC Name |
[2,5-dimethyl-1-(4-phenoxyphenyl)pyrrol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-14-12-16(13-20)15(2)21(14)17-8-10-19(11-9-17)22-18-6-4-3-5-7-18/h3-12H,13,20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEVFOSHMXBGDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC3=CC=CC=C3)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
([2,5-Dimethyl-1-(4-phenoxyphenyl)-1H-pyrrol-3-YL]methyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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